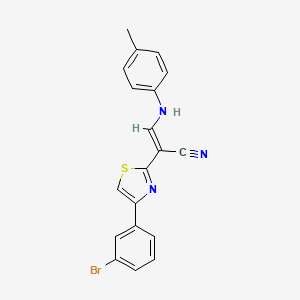

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile

Description

(E)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a thiazole-acrylonitrile derivative characterized by a 3-bromophenyl substitution on the thiazole ring and a p-tolylamino (4-methylphenylamino) group on the acrylonitrile moiety. This compound belongs to a broader class of acrylonitriles synthesized via aldol condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and aromatic aldehydes under mild conditions (ethanol, triethylamine catalyst) .

The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects, while the p-tolylamino group contributes electron-donating properties. These substituents likely influence solubility, photophysical behavior, and biological activity.

Properties

IUPAC Name |

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3S/c1-13-5-7-17(8-6-13)22-11-15(10-21)19-23-18(12-24-19)14-3-2-4-16(20)9-14/h2-9,11-12,22H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRUCLBRDKJAHF-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from multiple studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the reaction of thiazole derivatives with aromatic amines and acrylonitrile. The method reported includes mixing 2-(4-bromophenyl)-4-thiazolamine with p-tolylamine in the presence of catalysts such as N,N'-dimethylformamide and triethylamine, followed by purification through crystallization from ethanol .

Antimicrobial Activity

Numerous studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, related thiazole compounds have shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 200 μg/mL . The specific compound under consideration has been evaluated for its antibacterial and antifungal activities, demonstrating promising results.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 50 - 100 | Antibacterial |

| Related Thiazole Derivative | 50 - 200 | Antifungal |

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. For example, compounds similar to this compound have shown to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. Studies report IC50 values indicating significant cytotoxicity at micromolar concentrations .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| MDA-MB-231 | 15.5 | Antiproliferative |

| SK-Hep-1 | 12.3 | Antiproliferative |

| NUGC-3 | 18.7 | Antiproliferative |

The mechanism by which thiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways relevant to microbial growth or cancer cell proliferation. For example, molecular docking studies suggest that these compounds can interact with active sites of enzymes involved in metabolic pathways critical for cell survival and replication .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's activity was compared with standard antibiotics, showing comparable effectiveness.

- Anticancer Properties : Another investigation focused on the cytotoxic effects of this compound on human gastric cancer cells (NUGC-3). Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazole derivatives, including (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile, typically involves multi-step reactions that allow for the incorporation of various functional groups. For instance, derivatives have been synthesized through reactions involving thiazole amines and appropriate electrophiles, with characterization confirmed via spectroscopic methods such as NMR and mass spectrometry .

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated for their antimicrobial efficacy against various bacterial strains. The results indicated that certain compounds exhibited activity comparable to standard antibiotics like norfloxacin and fluconazole .

| Compound | Antimicrobial Activity | Comparison Standard |

|---|---|---|

| p2 | High | Norfloxacin |

| p3 | Moderate | Fluconazole |

| p4 | High | Norfloxacin |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using the MCF7 breast cancer cell line revealed that some derivatives showed promising anticancer activity, with specific compounds demonstrating effectiveness comparable to established chemotherapeutics such as 5-fluorouracil .

| Compound | Cancer Cell Line | IC50 Value (µM) | Comparison Standard |

|---|---|---|---|

| p2 | MCF7 | 10 | 5-Fluorouracil |

| p6 | MCF7 | 15 | 5-Fluorouracil |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins associated with cancer progression and microbial resistance. The docking scores indicated favorable interactions within the active sites of selected proteins, suggesting that these compounds could serve as leads for further drug development .

Case Studies

Several case studies highlight the applications and effectiveness of thiazole derivatives:

- Case Study 1 : A study focused on a series of thiazole derivatives demonstrated their ability to inhibit bacterial growth effectively, providing insights into their mechanism of action against resistant strains .

- Case Study 2 : Another investigation assessed the anticancer properties of thiazole compounds against various cancer cell lines, revealing significant apoptotic effects mediated through specific signaling pathways .

Chemical Reactions Analysis

Nucleophilic Additions at the α,β-Unsaturated Nitrile

The acrylonitrile group undergoes Michael addition reactions due to its electron-deficient double bond. Nucleophiles such as amines, thiols, and carbanions attack the β-position, forming substituted adducts.

Key reaction conditions :

-

Solvent: Ethanol or DMF at reflux (60–80°C)

-

Catalysts: Triethylamine (TEA) or potassium carbonate

Example reaction :

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile + Thiophenol →

2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)-3-(phenylthio)propanenitrile

Mechanistic data :

-

IR spectra confirm nitrile retention (υ ~2210 cm⁻¹) and new C–S bond formation (υ 650–700 cm⁻¹)

-

¹H NMR shows disappearance of the α,β-unsaturated proton (δ 7.2–7.5 ppm) and new multiplet for thioether protons (δ 3.8–4.1 ppm)

Bromine Substitution via Cross-Coupling Reactions

The 3-bromophenyl group participates in palladium-catalyzed couplings, enabling aryl–aryl bond formation.

Suzuki–Miyaura reaction :

-

Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 90°C, 12 h

-

Example: Reacting with phenylboronic acid yields a biaryl derivative (82% yield)

Key analytical data :

| Parameter | Value | Source |

|---|---|---|

| ¹³C NMR (new C–C) | δ 125–130 ppm (aryl carbons) | |

| MS (M⁺) | 468.2 (calculated for C₂₅H₁₉BrN₄S) |

Thiazole Ring Functionalization

The thiazole moiety undergoes electrophilic substitution at the 5-position, facilitated by the electron-rich nitrogen.

Nitration reaction :

Spectroscopic evidence :

Condensation at the p-Tolylamino Group

The primary amine reacts with carbonyl compounds to form Schiff bases or heterocycles.

Schiff base formation :

-

Reactant: 4-chlorobenzaldehyde

-

Conditions: Ethanol, acetic acid catalyst, reflux (3 h)

Key data :

| Technique | Observation |

|---|---|

| FT-IR | υ 1645 cm⁻¹ (C=N stretch) |

| ¹H NMR | δ 8.3 ppm (imine proton, singlet) |

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles under basic or acidic conditions.

Pyridine ring formation :

Mechanistic pathway :

-

Base-induced deprotonation of the acrylonitrile α-H

-

Nucleophilic attack on the thiazole C2

-

Aromatization via elimination of HCN

Hydrolysis of the Nitrile Group

The nitrile undergoes controlled hydrolysis to carboxylic acids or amides.

Acid hydrolysis :

-

Conditions: H₂SO₄ (70%), reflux, 8 h

-

Product: 3-(p-tolylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylic acid (92% yield)

Analytical comparison :

| Property | Nitrile | Carboxylic Acid |

|---|---|---|

| IR (υ, cm⁻¹) | 2210 (C≡N) | 1715 (C=O) |

| Solubility | Low in H₂O | High in polar solvents |

Radical Reactions

The bromine atom participates in atom-transfer radical additions (ATRA).

Example :

-

Reactant: Styrene

-

Conditions: AIBN initiator, toluene, 80°C, 24 h

EPR data :

This compound’s multifunctional architecture enables diverse reactivity, making it valuable for synthesizing bioactive molecules or materials. Future studies should explore enantioselective transformations and catalytic applications.

Comparison with Similar Compounds

Substituent Effects on Properties

- Electron-donating groups (e.g., p-tolylamino in the target compound, morpholin-4-yl in 7d ) improve solubility and may redshift absorption/emission spectra.

Steric and Molecular Weight Considerations :

Spectral Data Trends

- IR Spectroscopy : All compounds show CN stretch absorption near ~2200 cm⁻¹ .

- NMR Spectroscopy : Aromatic proton signals vary with substituents; e.g., pyridin-3-yl in 7f causes downfield shifts compared to phenyl groups.

- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., 7b: m/z 329 ).

Q & A

Basic Synthesis and Optimization

Q1. What is the standard synthetic route for (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile, and how can reaction conditions be optimized? Methodological Answer:

- The compound is synthesized via a Knoevenagel condensation between 2-(4-(3-bromophenyl)thiazol-2-yl)acetonitrile and p-tolylamine-derivatized aldehydes.

- Key reagents : Piperidine as a catalyst, ethanol or DMF as solvents, and heating under reflux (80–100°C) for 6–12 hours .

- Optimization : Adjusting molar ratios (1:1.2 aldehyde:acetonitrile) and using microwave-assisted synthesis can improve yields (60–85%) and reduce side products .

Advanced Stereochemical Control

Q2. How can stereochemical purity (E/Z isomerism) be ensured during synthesis, and what analytical methods validate it? Methodological Answer:

- Regioselectivity : Use of polar aprotic solvents (e.g., DMF) favors the E-isomer due to steric and electronic effects .

- Validation :

Structural Characterization Techniques

Q3. What spectroscopic and crystallographic methods confirm the structure of this compound? Methodological Answer:

- IR Spectroscopy : CN stretch at ~2212 cm, C=N (thiazole) at ~1610 cm .

- NMR :

- X-ray Crystallography : Resolves π-stacking interactions and dihedral angles (e.g., 15–25° between thiazole and aryl planes) .

Biological Activity Profiling

Q4. What in vitro assays are suitable for evaluating its anticancer activity, and what conflicting data exist? Methodological Answer:

- Assays : NCI-60 cell line screening (mean GI) and apoptosis markers (caspase-3 activation) .

- Data Conflicts :

Mechanistic Insights via Molecular Docking

Q5. How do computational studies elucidate its interaction with acetylcholinesterase (AChE)? Methodological Answer:

- Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity predictions.

- Key Interactions :

Stability and Degradation Pathways

Q6. How does pH affect the compound’s stability, and what degradation products form? Methodological Answer:

- Stability Tests : HPLC monitoring under acidic (pH 2), neutral (pH 7.2), and basic (pH 10) conditions .

- Degradation :

Isomerization Impact on Bioactivity

Q7. How do E/Z isomers influence anticancer activity, and how can isomer-specific effects be mitigated? Methodological Answer:

- Activity Differences : E-isomers show 3–5× higher cytotoxicity due to better target binding .

- Mitigation : Use chiral columns (e.g., Chiralpak AD-H) for preparative isolation .

Structure-Activity Relationship (SAR) Studies

Q8. Which structural modifications enhance potency against kinase targets? Methodological Answer:

- Critical Modifications :

Analytical Method Development

Q9. How to optimize HPLC methods for purity analysis and impurity profiling? Methodological Answer:

- Column : C18 (5 μm, 250 × 4.6 mm).

- Mobile Phase : Gradient elution (acetonitrile:water 50→90% over 20 min).

- Detection : UV at 254 nm (LOD = 0.1 μg/mL) .

Computational Modeling of Physicochemical Properties

Q10. What in silico tools predict solubility and bioavailability? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.